Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
tert-Butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a substituted pyrimidine ring. The pyrimidine moiety is substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 6, while the piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This structural motif is common in medicinal chemistry, where the Boc group enhances solubility and facilitates synthetic manipulation . The compound is typically synthesized via coupling reactions, such as the condensation of pyrimidine carboxylic acids with Boc-protected piperazine derivatives using activating agents like propylphosphonic anhydride (T3P®) .
Properties
IUPAC Name |
tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-10-19-11(15(16,17)18)9-12(20-10)21-5-7-22(8-6-21)13(23)24-14(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWACEEVOISLGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is the cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression.
Mode of Action
As a selective inhibitor of CDK4 and CDK6, the compound binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. The unphosphorylated Rb protein can then bind to the E2F family of transcription factors, preventing them from transcribing genes necessary for the G1 to S phase transition. This results in cell cycle arrest.
Biochemical Pathways
The compound’s action primarily affects the Rb-E2F pathway. By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb, leading to the accumulation of unphosphorylated Rb. This halts the cell cycle at the G1 phase, preventing DNA replication and cell division.
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression, specifically at the G1 to S phase transition. This can lead to the death of rapidly dividing cells, such as cancer cells, that rely on continuous cell cycle progression for survival.
Biological Activity
Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C13H19F3N4
- Molecular Weight : 288.31 g/mol
- CAS Number : 219599-99-2
The structure includes a piperazine ring, a pyrimidine moiety, and a trifluoromethyl group, which are significant for its biological properties.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit notable antimicrobial activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its efficacy against various pathogens. A study highlighted that compounds with similar structures showed activity against Cryptosporidium species, which are responsible for gastrointestinal infections in humans and animals .
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethyl group at specific positions on the pyrimidine ring has been shown to significantly influence the biological activity of related compounds. For instance, modifications in the molecular structure can lead to changes in potency against specific targets, such as ion channels or enzymes involved in disease pathways .
Table 1 summarizes findings from SAR studies:
| Compound | EC50 (μM) | Target | Remarks |
|---|---|---|---|
| Compound 1 | 2.1 | C. parvum | Modestly potent |
| Compound 2a | 0.17 | C. parvum | Improved selectivity and potency |
| Tert-butyl derivative | TBD | TBD | Further studies required |
Cardiovascular Safety
While exploring its therapeutic potential, concerns have been raised regarding cardiotoxicity associated with some derivatives of piperazine compounds. Specifically, inhibition of the hERG ion channel at higher concentrations poses a risk for developing drugs based on this scaffold .
In Vivo Efficacy
In vivo studies have demonstrated the efficacy of similar compounds in treating Cryptosporidium infections in animal models. For instance, one study reported that a related compound exhibited significant reductions in parasite load in infected mice and calves, indicating potential for therapeutic use .
Comparison with Other Compounds
When compared to other FDA-approved drugs containing trifluoromethyl groups, this compound shows promise but requires further optimization to enhance potency while minimizing side effects. Trifluoromethyl groups have been recognized for their role in increasing binding affinity and improving pharmacokinetic properties .
Comparison with Similar Compounds
Halogen and Aryl Substitutions
- tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate (): Replaces the CF₃ group with a 4-chloro-2-(trifluoromethyl)phenyl substituent.
- tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (): Substitutes CF₃ with chlorine and methylthio groups. The chloro group enhances electrophilicity, while the methylthio group introduces sulfur-based hydrogen bonding, affecting metabolic stability .
Trifluoromethyl Positional Isomerism
- tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10) vs. tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11) (): Pyridine analogs with CF₃ at positions 4 and 5, respectively. A10 exhibits higher purity (92.4% vs. 84.7%) and marginally faster retention time (8.02 vs. 8.11 min), suggesting differences in polarity .
Heterocyclic Core Modifications
Thienopyrimidine Derivatives
- tert-Butyl 4-(6-ethyl-2-(3-oxopiperazin-1-yl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate (): Replaces pyrimidine with thieno[2,3-d]pyrimidine, introducing a sulfur atom. This modification enhances π-stacking interactions and improves blood-brain barrier (BBB) penetration, as demonstrated in PET tracer studies .
Isoxazole and Triazole Hybrids
- tert-Butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (): Incorporates an isoxazole-thioether linkage. The methoxyphenyl group increases hydrophobicity (LogP ~3.2), correlating with histone deacetylase (HDAC) inhibitory activity in breast cancer cells .
Piperazine Modifications
Piperazine Ring Functionalization
- tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (): Introduces a cyano group and phenyl ring on the pyridine core. The cyano group enhances dipole interactions, improving binding affinity for kinase targets .
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (): Features a piperidine-piperazine dual ring system. This compound has a higher topological polar surface area (TPSA = 54.8 Ų) compared to the parent compound (TPSA ~45 Ų), impacting solubility and GI absorption .
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the optimized synthetic routes for Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution of a piperazine-Boc-protected intermediate with a halogenated pyrimidine derivative. Key steps include:
- Step 1: React tert-butyl piperazine-1-carboxylate with 2-chloro-6-(trifluoromethyl)pyrimidine in a polar aprotic solvent (e.g., 1,4-dioxane) using a base (e.g., K₂CO₃) at reflux (110°C, 12 h), yielding ~80–88% after silica gel chromatography .
- Step 2: For functionalized derivatives, post-synthetic modifications (e.g., coupling with acyl chlorides) are performed in DCM or DMF with tertiary amines (e.g., DIPEA) as catalysts .
- Optimization: Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency and purity .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Single-crystal diffraction data are refined using SHELX or WinGX suites to resolve the piperazine-pyrimidine core and confirm stereochemistry .
- NMR : ¹H/¹³C NMR spectra validate the Boc-protected piperazine (δ ~1.4 ppm for tert-butyl) and pyrimidine protons (δ ~8.5–9.0 ppm for aromatic signals) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ = 389.15 g/mol) .
Q. What purification strategies are effective for intermediates and final products?
- Silica gel chromatography : Hexane/ethyl acetate gradients (e.g., 8:1 to 4:1) remove unreacted starting materials .
- Reverse-phase HPLC : For polar derivatives, acetonitrile/water gradients achieve >95% purity .
- Recrystallization : Ethanol or ether-based solvents yield crystalline solids suitable for X-ray analysis .
Advanced Research Questions
Q. How can this compound be utilized in drug discovery pipelines?
- Target engagement studies : Radiolabeled analogs (e.g., ¹⁸F or ¹¹C) are synthesized for PET imaging to evaluate binding to targets like P2Y12 receptors in neurological disorders .
- Enzyme inhibition assays : Derivatives are tested against phosphoglycerate dehydrogenase (PHGDH) using fluorescence-based assays, with IC₅₀ values determined via dose-response curves .
Q. What strategies address contradictions in biological activity data?
- Structure-activity relationship (SAR) analysis : Systematic substitution of the pyrimidine or piperazine moieties identifies critical pharmacophores. For example:
- Molecular docking : Schrödinger Suite or AutoDock simulations predict binding modes to resolve discrepancies between in vitro and in vivo efficacy .
Q. What experimental design challenges arise in multistep syntheses?
- Intermediate instability : The Boc group is sensitive to acidic conditions; TFA-mediated deprotection must be monitored via TLC to prevent over-cleavage .
- Regioselectivity : Competing reactions at pyrimidine C-2 vs. C-4 positions are controlled by steric hindrance (e.g., using bulkier electrophiles) .
- Scale-up limitations : Transitioning from batch to flow reactors minimizes exothermic risks in large-scale trifluoromethylation steps .
Methodological Tables
Q. Table 1: Comparative Analysis of Synthetic Routes
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1,4-dioxane | K₂CO₃ | 110 | 12 | 88.7 | |
| Acylation | DCM | DIPEA | 25 | 4 | 78 | |
| Microwave-assisted | NMP | - | 150 | 0.5 | 90 |
Q. Table 2: Key Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
